molecular formula C14H12N2O4 B11545712 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol CAS No. 303215-16-9

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol

カタログ番号: B11545712
CAS番号: 303215-16-9
分子量: 272.26 g/mol
InChIキー: QYRWFXBOPQEMCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol is a high-purity synthetic Schiff base compound, provided as a research-grade reference standard for use in life sciences and materials development. As part of the Schiff base family, this compound features an azomethine group (–RC=N–) and is of significant research interest due to its potential biological and electronic properties . Schiff bases are widely investigated for their ability to act as multi-target inhibitors against metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disease research . The electron-donating and proton-donating capacity of the phenolic ring in its structure is also associated with free radical scavenging activity, making it a candidate for in vitro antioxidant studies using assays like DPPH . Furthermore, its conjugated molecular structure suggests potential for applications in materials science, particularly in the development of organic compounds with non-linear optical (NLO) properties . Researchers value this compound for its versatility in method development, as a ligand for metal complex synthesis , and as a building block for novel chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

特性

CAS番号

303215-16-9

分子式

C14H12N2O4

分子量

272.26 g/mol

IUPAC名

2-[(3-methoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(8-13)15-9-10-7-12(16(18)19)5-6-14(10)17/h2-9,17H,1H3

InChIキー

QYRWFXBOPQEMCB-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

化学反応の分析

4. 科学研究への応用

2-[[(3-メトキシフェニル)イミノ]メチル]-4-ニトロフェノールは、科学研究でいくつかの応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 酵素阻害剤としての可能性について調査されています。

    医学: 抗菌作用と抗がん作用について研究されています。

    工業: 染料や顔料の開発に利用されています。

科学的研究の応用

2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

2-[[(3-メトキシフェニル)イミノ]メチル]-4-ニトロフェノールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することにより、酵素活性を阻害し、基質の結合を阻害することができます。ニトロ基は、酸化還元反応にも関与することができ、細胞損傷を引き起こす可能性のある活性酸素種を生成します。

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Hydrogen Bonding

The crystal packing and hydrogen-bonding motifs of Schiff base derivatives are highly sensitive to substituent position and electronic nature. Key comparisons include:

Fluorinated Derivatives
  • (E)-2-[(4-Fluorophenyl)imino]methyl-4-nitrophenol (Triclinic, P-1): Forms intermolecular O–H∙∙∙N hydrogen bonds, generating S(6) graph-set motifs. The 4-fluoro substituent induces weaker steric hindrance, allowing closer aromatic stacking (centroid distance: ~3.7 Å) .
  • (E)-2-[(3-Fluorophenyl)imino]methyl-4-nitrophenol (Monoclinic, P21/c): The meta-fluoro group disrupts symmetry, leading to bifurcated hydrogen bonds (O–H∙∙∙N and C–H∙∙∙F). This results in a denser crystal lattice compared to the para-fluoro analog .
Bromo and Trifluoromethoxy Derivatives
  • (E)-2-[(4-Bromo-2-(trifluoromethoxy)phenyl)imino]methyl-4-nitrophenol: The bulky bromo and trifluoromethoxy groups enforce a non-planar conformation, reducing π-π stacking interactions. However, C–H∙∙∙O and halogen bonding (Br∙∙∙O) stabilize the lattice .
Methoxy and Methyl Derivatives
  • 2-[[(4-Methylphenyl)imino]methyl]-4-nitrophenol: Co-crystallizes in neutral and zwitterionic forms (ratio 0.6:0.4). The neutral form exhibits intramolecular O–H∙∙∙N hydrogen bonds, while the zwitterion forms N–H∙∙∙O bonds. Both forms participate in C–H∙∙∙π interactions, enhancing thermal stability .

Table 1: Crystallographic Parameters of Selected Analogs

Compound Space Group Hydrogen Bond Motif Centroid Distance (Å) Reference
3-Methoxyphenyl derivative P21/c O–H∙∙∙N (S(6)) 3.71–3.92
4-Fluorophenyl derivative P-1 O–H∙∙∙N (S(6)) 3.71
4-Bromo-2-(CF₃O) derivative P21/n C–H∙∙∙O, Br∙∙∙O 4.12

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies reveal substituent-dependent electronic behavior:

  • Fluorinated Analogs : The 4-fluoro derivative exhibits a smaller HOMO-LUMO gap (ΔE = 3.2 eV) compared to the 3-fluoro isomer (ΔE = 3.5 eV), attributed to enhanced conjugation in the para-substituted system. Both show strong absorption bands at ~350 nm (π→π*) .
  • 3-Methoxyphenyl Derivative: The electron-donating methoxy group raises the HOMO energy (-5.8 eV vs. -6.2 eV for the nitro parent), increasing redox activity. IR spectra confirm strong ν(C=N) at ~1610 cm⁻¹ and ν(NO₂) at ~1520 cm⁻¹ .

Table 2: Calculated HOMO-LUMO Gaps

Compound HOMO (eV) LUMO (eV) ΔE (eV) Reference
3-Methoxyphenyl derivative -5.8 -1.9 3.9
4-Fluorophenyl derivative -6.1 -2.9 3.2
4-Bromo-2-(CF₃O) derivative -6.3 -2.5 3.8

生物活性

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol, commonly referred to as a Schiff base, has garnered attention in various fields of biological research due to its significant biological activity. This compound features both a methoxy (-OCH₃) and a nitro (-NO₂) group attached to phenolic structures, contributing to its unique properties and potential applications.

  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Molecular Weight : 218.20 g/mol
  • Structure : The compound contains an azomethine group (-C=N-) which is critical for its biological interactions.

Synthesis

The synthesis of 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. This method is efficient and yields a product with high purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol demonstrates significant antimicrobial effects against various bacterial strains. Its ability to form complexes with metal ions may enhance its efficacy in inhibiting microbial growth.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity using the DPPH scavenging method, revealing effective free radical scavenging capabilities. The IC₅₀ value was found to be lower than that of several known antioxidants, indicating superior activity .
  • Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol:

Compound NameMolecular FormulaUnique Features
2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenolC₁₀H₁₀N₂O₄Contains both methoxy and nitro groups
2-[(4-Methoxyphenyl)imino]methyl-4-nitrophenolC₁₀H₁₀N₂O₄Similar structure but different phenolic substituent
3-Amino-4-nitrophenolC₆H₆N₂O₃Lacks methoxy group but retains nitro functionality

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various Schiff bases, 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting potential as a new antimicrobial agent.
  • Antioxidant Activity Assessment : A comparative study using the DPPH method demonstrated that this compound had an IC₅₀ of 6.12 ppm, outperforming ketoprofen (IC₅₀ = 18.85 ppm), highlighting its potential as a therapeutic antioxidant .
  • Cytotoxicity Studies : In vitro tests on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent. Further mechanistic studies are ongoing to understand the pathways through which these effects are mediated .

Q & A

Q. What experimental methods are used to synthesize 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol, and how is isomer ratio determined?

The compound is synthesized by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and 3-methoxyaniline in ethanol for 30 minutes, followed by slow crystallization to yield yellow prisms . The isomer ratio (e.g., 0.60:0.40 for related Schiff bases) is determined by refining hydrogen atom occupancy factors in crystallographic software like SHELXL, where partial disorder in hydrogen positions indicates co-existing tautomers or isomers .

Q. How is the crystal structure of this compound resolved, and what software is essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) data are collected using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structural refinement employs SHELXL for least-squares optimization of atomic coordinates, thermal parameters, and hydrogen bonding networks . Displacement ellipsoids and hydrogen bonding are visualized using ORTEP-3 .

Q. What are the key bond lengths and angles in the molecular structure, and how do they compare to theoretical predictions?

Critical geometric parameters include:

  • C=N bond length : ~1.28–1.30 Å (indicative of imine formation).
  • O–H⋯N hydrogen bond : ~2.65–2.75 Å (intramolecular).
  • Dihedral angle between aromatic rings: ~41–45° (e.g., 41.86° in related compounds) .
    Comparisons with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental data, with deviations <0.02 Å for bond lengths .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions stabilize the crystal lattice, and how are these interactions quantified?

Intramolecular O–H⋯N and N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular C–H⋯π interactions (centroid distances ~3.9 Å) and π-π stacking (interplanar spacing ~3.5 Å) stabilize the lattice . Graph set analysis (e.g., R₂²(8) motifs) and Hirshfeld surface calculations quantify interaction contributions .

Q. What methodologies resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR)?

Contradictions arise from solvent effects, tautomerism, or basis set limitations in DFT. Solutions include:

  • Solvent correction : Apply polarizable continuum models (PCM) in Gaussian or ORCA.
  • Tautomer population analysis : Use Boltzmann distribution based on relative Gibbs free energies from DFT.
  • Vibrational mode scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to match experimental IR peaks .

Q. How is disorder in crystal structures addressed during refinement, particularly for dynamic tautomers?

Partial occupancy sites are modeled using SHELXL's "PART" and "FREE" commands. For example, hydrogen atoms in tautomeric positions are assigned occupancy factors (e.g., 0.60:0.40) based on refinement residuals and electron density maps . Constraints on thermal parameters prevent overfitting .

Q. What strategies optimize synthetic yield and purity for Schiff base formation in this compound?

  • Reaction conditions : Use anhydrous ethanol to minimize hydrolysis.
  • Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine formation.
  • Purification : Recrystallize from ethanol-DMSO (9:1 v/v) to isolate isomers .

Methodological Challenges and Solutions

Q. How are electronic properties (e.g., HOMO-LUMO gaps) calculated, and how do substituents influence reactivity?

DFT calculations (e.g., B3LYP) with LANL2DZ basis sets compute frontier molecular orbitals. The nitro group lowers the LUMO (-1.8 eV), enhancing electrophilicity, while the methoxy group donates electron density via resonance (+M effect), narrowing the HOMO-LUMO gap (~4.2 eV) .

Q. What crystallographic metrics validate structural reliability (e.g., R-factors, residual density)?

  • R-factors : R₁ < 0.05 and wR₂ < 0.15 for high-resolution data (θ > 25°).
  • Residual density : |Δρmax/min| < 0.2 eÅ⁻³.
  • Goodness-of-fit (S) : ~1.0–1.1 .

Q. How do solvent polarity and temperature affect tautomeric equilibria in solution?

Polar solvents (e.g., DMSO) stabilize the enol-imine tautomer via hydrogen bonding, while non-polar solvents favor the keto-amine form. Variable-temperature NMR (VT-NMR) reveals equilibrium shifts, with ΔG~2–3 kcal/mol for tautomer interconversion .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。